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molecular formula C13H13NO2 B8519417 1-Benzyl-3-methoxypyridine-2-one

1-Benzyl-3-methoxypyridine-2-one

Cat. No. B8519417
M. Wt: 215.25 g/mol
InChI Key: XEYBWLPYLBVWTE-UHFFFAOYSA-N
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Patent
US08871728B2

Procedure details

To a stirring reaction mixture of 3-methoxypyridine-2-one (0.2 g, 1.6 mmol) and K2CO3 (0.66 g, 4.8 mmol) in DMF (8 mL) was added benzyl bromide (0.33 g, 1.92 mmol) dropwise in a condenser equipped round bottom flask. Reaction mixture was then heated to 100° C. After overnight stirring, reaction mixture was cooled down and diluted with water (40 mL) and CHCl3 (50 mL). Organic layer was washed with water (3×40 mL), brine (1×30 mL) and dried over Na2SO4 and solvent was evaporated in vacuo to yield pure 141b (0.26 g, 75%) as a colorless oil without any further purification needed. 1H NMR (400 MHz, CDCl3) δ 7.26 (m, 5H), 6.85 (dd, J=6.9, 1.7 Hz, 1H), 6.54 (dd, J=7.5, 1.6 Hz, 1H), 6.03 (m, 1H), 5.13 (s, 2H), 3.76 (s, 3H). 13C NMR (100 MHz, CDCl3) δ 157.94, 150.05, 136.31, 128.56, 128.01, 127.74, 127.70, 111.82, 104.83, 104.81, 55.64, 51.64.
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.66 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Yield
75%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4](=[O:9])[NH:5][CH:6]=[CH:7][CH:8]=1.C([O-])([O-])=O.[K+].[K+].[CH2:16](Br)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>CN(C=O)C.O.C(Cl)(Cl)Cl>[CH2:16]([N:5]1[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[C:4]1=[O:9])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
COC=1C(NC=CC1)=O
Name
Quantity
0.66 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.33 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
After overnight stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped round bottom flask
CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled down
WASH
Type
WASH
Details
Organic layer was washed with water (3×40 mL), brine (1×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4 and solvent
CUSTOM
Type
CUSTOM
Details
was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(C(=CC=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.26 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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